2-Propen-1-yl 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-, 2-propen-1-yl ester is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a thiazole ring fused to a pyrimidine ring, which is further substituted with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives typically involves the cyclization of S-alkylated derivatives of 6-substituted-2-thiouracils with substituted phenacyl halides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. The reaction mixture is usually heated to facilitate the cyclization process, leading to the formation of the thiazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amino derivatives. Substitution reactions can produce a wide range of substituted thiazolopyrimidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes such as acetylcholinesterase and CDC25B phosphatase, leading to the disruption of cellular processes. Additionally, they can bind to receptors like 5-HT2a and glutamate receptors, modulating neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-[4-(dimethylamino)phenyl]-2,3-dihydro-7-methyl-2-[(6-methyl-2-furanyl)methylene]-2-propen-1-yl ester .
- 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-(1,3-benzodioxol-5-yl)-2-[(5-(2-bromo-4-nitrophenyl)-2-furanyl)methylene]-2,3-dihydro-7-methyl-3-oxo-2-propen-1-yl ester .
Uniqueness
The uniqueness of 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 2,3-dihydro-7-methyl-2-[(5-methyl-2-furanyl)methylene]-3-oxo-5-phenyl-, 2-propen-1-yl ester lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
381680-41-7 |
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Molecular Formula |
C23H20N2O4S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
prop-2-enyl 7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O4S/c1-4-12-28-22(27)19-15(3)24-23-25(20(19)16-8-6-5-7-9-16)21(26)18(30-23)13-17-11-10-14(2)29-17/h4-11,13,20H,1,12H2,2-3H3 |
InChI Key |
GFOSVANUCMFTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
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